molecular formula C16H13BrN2O2 B11802436 Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11802436
M. Wt: 345.19 g/mol
InChI Key: KFWKBXGLTOETEB-UHFFFAOYSA-N
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Description

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

Scientific Research Applications

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific combination of a benzimidazole core, a bromophenyl group, and an ethyl ester.

Biological Activity

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}BrN3_{3}O2_{2}
  • Molecular Weight : Approximately 345.19 g/mol
  • Functional Groups : The compound features an ethyl ester functional group and a bromophenyl substitution, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key pathways that regulate tumor growth, leading to reduced viability of cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to bind to enzymes that play crucial roles in cellular proliferation and survival, effectively modulating their activity.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for cancer treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

Study Cell Line IC50_{50} (µM) Mechanism
MDA-MB-23110.0Induces apoptosis; enhances caspase-3 activity
HepG212.5Cell cycle arrest at G1 phase

Other Biological Activities

In addition to its anticancer effects, the compound may exhibit other biological activities, including antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.

Case Studies and Research Findings

  • Study on Breast Cancer Cells :
    • A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, specifically arresting cells in the G1 phase .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested that the compound binds effectively to targets involved in cancer signaling pathways, providing insights into its potential as a lead compound for drug development .
  • Comparative Studies with Similar Compounds :
    • Comparative studies with structurally related compounds have shown that modifications in substituents can enhance or diminish biological activity. For instance, compounds with additional hydroxyl or methoxy groups demonstrated varied potency against different cancer cell lines .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

KFWKBXGLTOETEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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